3,6-Bis(propylamino)acridine

Catalog No.
S15281845
CAS No.
26484-05-9
M.F
C19H23N3
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Bis(propylamino)acridine

CAS Number

26484-05-9

Product Name

3,6-Bis(propylamino)acridine

IUPAC Name

3-N,6-N-dipropylacridine-3,6-diamine

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C19H23N3/c1-3-9-20-16-7-5-14-11-15-6-8-17(21-10-4-2)13-19(15)22-18(14)12-16/h5-8,11-13,20-21H,3-4,9-10H2,1-2H3

InChI Key

DXVQDTCCOHENAM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCCC

3,6-Bis(propylamino)acridine is a synthetic derivative of acridine, a nitrogen-containing heterocyclic compound. This compound features two propylamino groups attached to the 3 and 6 positions of the acridine backbone. The acridine structure itself is characterized by a fused ring system consisting of three benzene rings and a nitrogen atom, which contributes to its biological activity and chemical reactivity. The presence of the propylamino substituents enhances its solubility and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Typical of acridine derivatives:

  • N-Alkylation: This reaction allows for the introduction of additional alkyl groups, potentially modifying its pharmacological properties.
  • Electrophilic Substitution: The aromatic nature of the acridine core allows for electrophilic substitutions, leading to derivatives with varied biological activities.
  • Oxidation and Reduction: Similar to other acridines, this compound can be oxidized to form acridones or reduced to dihydroacridines, affecting its reactivity and biological interactions .

The biological activity of 3,6-bis(propylamino)acridine has been explored in various studies:

  • Antimicrobial Activity: Acridine derivatives are known for their antimicrobial properties. This compound may exhibit similar effects due to its structural characteristics.
  • Anticancer Potential: Research indicates that acridine derivatives can intercalate with DNA, potentially disrupting replication in cancer cells. This mechanism is significant for anticancer drug development .
  • Immunomodulatory Effects: Some studies suggest that derivatives of acridine can modulate immune responses, making them candidates for therapeutic applications in immune-related conditions .

Several synthesis methods have been reported for 3,6-bis(propylamino)acridine:

  • Acridine Synthesis: Starting from diphenylamine or similar precursors, the Bernthsen synthesis method can be employed, where carboxylic acids react with diphenylamine in the presence of zinc chloride.
  • Alkylation: The introduction of propylamino groups can be achieved through N-alkylation reactions using propyl iodide or other alkyl halides under suitable conditions (e.g., using a base).
  • Modification of Existing Acridines: Existing acridine derivatives can be modified through substitution reactions to yield 3,6-bis(propylamino)acridine .

3,6-Bis(propylamino)acridine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Research Tools: Its ability to intercalate DNA makes it useful in molecular biology research for studying DNA interactions and mechanisms.
  • Diagnostic Agents: The unique properties of acridine derivatives may allow their use in diagnostic imaging or as markers in biological assays .

Studies on the interactions of 3,6-bis(propylamino)acridine with biological macromolecules have revealed:

  • DNA Binding: The compound likely interacts with DNA through intercalation between base pairs, which can influence genetic expression and stability.
  • Protein Interactions: Investigations into how this compound interacts with proteins involved in cellular processes may provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3,6-bis(propylamino)acridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3,6-DiaminoacridineTwo amino groups at positions 3 and 6Known for strong DNA binding affinity
9-AminoacridineAmino group at position 9Exhibits significant anticancer activity
AcridoneCarbonyl group at position 9Less basic than acridines; different reactivity
ProflavineAdditional aromatic ringEffective as a fluorescent dye

Uniqueness of 3,6-Bis(propylamino)acridine

The unique aspect of 3,6-bis(propylamino)acridine lies in its dual propylamino substitution at the 3 and 6 positions, enhancing both solubility and potential interaction sites compared to other acridine derivatives. This feature may contribute to distinct pharmacological profiles and broaden its applicability in medicinal chemistry.

Early Applications of Acridine-Based Compounds

The therapeutic utility of acridines began with Carl Gräbe and Heinrich Caro’s isolation of acridine from coal tar in 1870. Initial applications centered on antiseptics such as acriflavine and proflavine, which leveraged acridine’s planar structure for microbial DNA intercalation. By the 1930s, quinacrine—a 9-aminoacridine derivative—became the first synthetic antimalarial, though its use declined due to toxicity. These early discoveries established acridine’s role as a DNA-targeting agent, laying the groundwork for structural modifications to enhance specificity.

Transition to Targeted Therapeutics

The 1980s marked a shift toward oncology with the development of amsacrine, a 9-anilinoacridine derivative that inhibited topoisomerase II by stabilizing DNA-enzyme complexes. This period also saw the synthesis of bis-acridines, where dual acridine units connected by flexible linkers improved DNA binding avidity. For example, compounds with propylamino side chains demonstrated enhanced intercalation kinetics due to increased van der Waals interactions with the DNA minor groove. Concurrently, tacrine—a 9-amino-1,2,3,4-tetrahydroacridine—emerged as an acetylcholinesterase inhibitor for Alzheimer’s disease, highlighting acridine’s adaptability to neurological targets.

Table 1: Key Acridine Derivatives and Their Therapeutic Applications

CompoundSubstitution PatternPrimary TargetClinical Use
Quinacrine9-Amino, 6-chloroDNA intercalationAntimalarial
Amsacrine9-Anilino, 4-methoxyTopoisomerase IILeukemia
Tacrine9-Amino, tetrahydro ringAcetylcholinesteraseAlzheimer’s disease
3,6-Bis(propylamino)3,6-Diamino, N-propylDNA/enzymatic inhibitionExperimental oncology

Rational Design of 3,6-Bis(propylamino)acridine

The strategic placement of propylamino groups at the 3- and 6-positions of the acridine core addresses limitations of earlier derivatives. Propyl chains introduce steric bulk and lipophilicity, which improve membrane permeability and reduce nonspecific binding. Computational studies suggest that the 3,6-substitution pattern minimizes torsional strain during DNA intercalation, allowing deeper penetration into the helical stack compared to monosubstituted analogues. This design principle draws from the Bernthsen acridine synthesis, where carboxylic acid condensations enable precise functionalization of the acridine nucleus.

Traditional condensation methodologies for acridine synthesis have provided the foundational framework for preparing substituted acridine derivatives, including 3,6-bis(propylamino)acridine compounds [1]. The classical Bernthsen acridine synthesis represents the most established approach, involving the condensation of diphenylamine with carboxylic acids in the presence of zinc chloride as a Lewis acid catalyst [2] [3]. This methodology requires heating the reaction mixture to temperatures of 200-270°C for approximately 24 hours to achieve satisfactory conversion rates [4].

The mechanistic pathway of the Bernthsen condensation involves the formation of an intermediate N-acyldiphenylamine species, followed by intramolecular cyclization and dehydration to yield the acridine core structure [5]. The zinc chloride catalyst serves a dual role, both activating the carboxylic acid substrate and facilitating the cyclization process through coordination with the nitrogen atom of the diphenylamine precursor [1]. Polyphosphoric acid has been employed as an alternative condensing agent, enabling reactions to proceed at lower temperatures while maintaining reasonable yields, though typically with reduced efficiency compared to zinc chloride systems [3].

For the synthesis of amino-substituted acridine derivatives, traditional approaches have relied on condensation reactions between appropriately substituted diphenylamine precursors and carboxylic acid derivatives [6]. The preparation of 3,6-diaminoacridine (proflavine) derivatives has been achieved through the selective reduction of nitro-substituted acridine intermediates, followed by subsequent alkylation with propylamine reagents [7]. This multi-step approach typically involves the initial synthesis of 3,6-dinitroacridine through condensation methods, followed by catalytic hydrogenation or chemical reduction using zinc and hydrochloric acid to generate the corresponding diamine [6].

The following table summarizes key reaction parameters for traditional condensation approaches:

Condensation MethodTemperature (°C)Reaction Time (hours)CatalystTypical Yield (%)Reference
Bernthsen Synthesis200-27024Zinc Chloride60-75 [1] [3]
Polyphosphoric Acid145-16018-24Polyphosphoric Acid45-65 [3]
Friedlander Method1208-12Anthranilic Acid Salt55-70 [6]

The traditional condensation approaches, while effective for preparing basic acridine scaffolds, present limitations in terms of regioselectivity and functional group tolerance [2]. The harsh reaction conditions required for cyclization often lead to decomposition of sensitive substituents, making direct incorporation of propylamino groups challenging through these classical methodologies [6].

Modern Catalytic Strategies for Propylamino Group Incorporation

Contemporary synthetic approaches have revolutionized the preparation of amino-substituted acridine derivatives through the implementation of transition metal catalysis and advanced coupling methodologies [8] [9]. Palladium-catalyzed condensation and cyclization sequences have emerged as particularly effective strategies for constructing substituted acridines under milder reaction conditions compared to traditional methods [10].

The palladium-catalyzed synthesis of acridine derivatives employs a condensation/cyclization/tautomerization sequence, utilizing molecular oxygen as a green oxidant [10]. This methodology enables the preparation of 9-aryl-substituted acridines from cyclohexanones and 2-aminobenzophenones under relatively mild conditions, with reaction temperatures typically ranging from 80-120°C [10]. The palladium catalyst facilitates both the initial condensation step and the subsequent cyclization through coordination with the aromatic nitrogen centers [10].

Copper-catalyzed amination strategies have provided complementary approaches for incorporating amino substituents into acridine frameworks [9] [11]. The Chan-Lam coupling reaction, utilizing copper complexes as catalysts, enables the formation of carbon-nitrogen bonds between aryl boronic acids and amine nucleophiles under ambient conditions [11]. This methodology has been adapted for the synthesis of acridine derivatives through copper-catalyzed tandem cyclization reactions between arylboronic acids and anthranil precursors [9].

The integration of photo-excitation with copper-promoted cascade annulation represents a particularly innovative approach to acridine synthesis [8] [12]. This methodology leverages the synergistic combination of light activation and metal catalysis to enable the formation of complex acridine structures through a modular assembly process [8]. The photo-excitation of ortho-alkyl nitroarenes initiates a cascade sequence involving intramolecular hydrogen atom transfer and oxygen relocation, creating key amine intermediates that undergo subsequent copper-mediated cyclization [8].

Modern catalytic strategies for propylamino group incorporation typically involve nucleophilic aromatic substitution reactions using halogenated acridine precursors [13]. The synthesis of 3,6-bis(propylamino)acridine can be achieved through the reaction of 3,6-dichloroacridone intermediates with propylamine in polar aprotic solvents such as dimethylformamide [13]. The nucleophilic substitution proceeds through a sequential displacement mechanism, with the first propylamine substitution activating the aromatic system toward subsequent nucleophilic attack [13].

The following table presents comparative data for modern catalytic approaches:

Catalytic MethodCatalyst SystemTemperature (°C)Reaction Time (hours)Yield Range (%)SelectivityReference
Palladium-CatalyzedPalladium(II) Trifluoroacetate/1,10-Phenanthroline100660-80High [14]
Copper-CatalyzedCopper(I) Chloride/Pyridine257265-93Moderate [9] [11]
Photo-Copper CascadeCopper(II) Chloride/Light801255-75High [8]
Nucleophilic SubstitutionNone (Thermal)120-1508-1670-85High [13]

The advantages of modern catalytic strategies include improved functional group tolerance, enhanced regioselectivity, and the ability to operate under milder reaction conditions [9]. These methodologies enable the direct incorporation of propylamino substituents without the need for protecting group strategies, significantly streamlining the synthetic sequence [8].

Solvent System Optimization in Large-Scale Synthesis

Solvent selection plays a critical role in the optimization of large-scale synthetic processes for 3,6-bis(propylamino)acridine derivatives, influencing reaction kinetics, product selectivity, and purification efficiency [15] [16]. The choice of solvent system directly impacts the solubility of reactants and intermediates, the stability of catalytic species, and the overall environmental footprint of the synthetic process [17] [15].

Polar aprotic solvents have demonstrated particular utility in acridine synthesis, with dimethylformamide and dimethyl sulfoxide being among the most commonly employed media [13] [18]. These solvents provide excellent solvation for both ionic intermediates and neutral organic substrates, facilitating nucleophilic substitution reactions while maintaining catalyst stability [15]. The high dielectric constants of these solvents (dimethylformamide: 36.7, dimethyl sulfoxide: 46.7) promote the dissociation of ionic species, enhancing reaction rates for nucleophilic aromatic substitution processes [15].

Comparative studies of solvent effects in acridine synthesis have revealed significant variations in both reaction rates and product yields depending on the chosen medium [19] [16]. Ethanol has been identified as an optimal solvent for certain condensation reactions, providing a balance between reactant solubility and product precipitation that facilitates purification [19]. The use of ethanol as a reaction medium for acridine synthesis typically results in yields ranging from 82-95%, with reaction times of 2-8 hours at temperatures of 70-80°C [19].

Water has emerged as an environmentally benign alternative for certain acridine synthesis protocols, particularly when combined with microwave irradiation [17]. The use of aqueous media enables significant reductions in reaction times, with some processes completing within 3-10 minutes under microwave conditions [17]. The compatibility of water with recyclable heterogeneous catalysts further enhances the sustainability profile of these synthetic approaches [17].

The following table summarizes solvent optimization data for large-scale acridine synthesis:

Solvent SystemDielectric ConstantBoiling Point (°C)Typical Yield (%)Reaction TimeEnvironmental ImpactReference
Dimethylformamide36.715375-906-12 hoursModerate [13] [15]
Dimethyl Sulfoxide46.718970-858-16 hoursModerate [18] [15]
Ethanol24.57882-952-8 hoursLow [19]
Water78.410070-873-10 minutesVery Low [17]
Acetonitrile37.58265-804-10 hoursModerate [15]
Toluene2.411160-7512-24 hoursLow [19]

Solvent-free conditions have been investigated as an alternative approach for environmentally sustainable acridine synthesis [20] [16]. These methodologies typically involve heating the reactants in the absence of solvent, relying on the formation of eutectic mixtures or the use of solid-supported catalysts to facilitate the reaction [20]. Solvent-free syntheses often demonstrate improved atom economy and reduced waste generation, though they may require higher temperatures and longer reaction times compared to solution-phase processes [16].

The optimization of solvent systems for large-scale synthesis requires consideration of multiple factors beyond reaction efficiency, including solvent recovery and recycling, waste treatment costs, and regulatory compliance [17]. The implementation of continuous flow processes with in-line solvent recovery systems has shown promise for improving the overall economics of large-scale acridine production [17]. These integrated approaches enable the recycling of expensive solvents such as dimethylformamide while maintaining high product quality and yield consistency [17].

The mechanistic foundation of 3,6-Bis(propylamino)acridine biological activity primarily centers on its capacity to engage in DNA intercalation, a process that fundamentally alters nucleic acid structure and function. DNA intercalation represents a specific mode of non-covalent binding wherein planar aromatic molecules insert between adjacent base pairs of the DNA double helix, causing unwinding and lengthening of the DNA structure [1] [2].

The intercalation mechanism of acridine compounds involves the insertion of the planar tricyclic aromatic system between DNA base pairs through a combination of π-π stacking interactions, electrostatic attractions, and hydrogen bonding [2] [3]. Molecular electrostatic potential analysis reveals that acridine derivatives possess well-distributed negative charges in the center of the molecule, indicating a dominant electron-rich region that facilitates interaction with the electropositive DNA backbone [2]. The compound exhibits well-defined π orbitals (highest occupied molecular orbital and lowest unoccupied molecular orbital) on the aromatic rings, suggesting that charge transfer occurs within the molecule and may be responsible for the pharmacological activity [2].

Structural analysis demonstrates that acridine intercalation occurs primarily through hydrogen bonds between hydrogen atoms of the acridine molecule and oxygen atoms of DNA, with bond lengths ranging from 2.370 Å to 3.472 Å [2]. The binding energy calculations show that acridine interacts with DNA effectively across all complex formations, with electronic energy results revealing that complexes are most stable when the DNA-centered acridine molecule is optimally positioned [2]. Laplacian analysis topological quantum theory of atoms in molecules parameters categorize these interactions as non-covalent in nature, while reduced density gradient peak distribution analysis reveals the predominant presence of van der Waals interactions between the intercalator and DNA [2].

Binding affinity studies of acridine derivatives with DNA demonstrate significant variation based on structural modifications and experimental conditions. For 3,6-bis(3-alkylguanidino)acridines, binding constants range from 1.25 to 5.26 × 10⁵ M⁻¹, with hypochromism percentages of 17-42% observed from spectral titration studies [4]. Similarly, 3,6-bis[(alkylamino)ureido]acridines exhibit binding constants in the range of 4.46-6.73 × 10⁴ M⁻¹ [5]. These values indicate substantial but not exceptionally strong binding affinity compared to other DNA-intercalating agents.

The binding dynamics of acridine orange to DNA reveal multiple binding modes depending on concentration and DNA-to-dye ratios [3]. At low DNA-to-dye ratios, particularly with higher dye concentrations, dimeric acridine predominantly binds externally to DNA surfaces through electrostatic interactions. Conversely, at sufficiently high DNA-to-dye ratios, the interaction transitions to monomeric acridine bound predominantly through intercalative mode between DNA base pairs, with partial electrostatic binding on DNA surfaces [3]. With very low initial dye concentrations, monomeric acridine binds through both intercalative and electrostatic modes across most DNA-to-dye ratios [3].

Kinetic studies on acridine orange-DNA interaction using fluorescence stopped-flow techniques reveal a branched mechanism involving both intercalation and outside dimerization processes [6]. The concentration dependence of relaxation times for each process suggests that both are essentially unimolecular processes preceded by rapid pre-equilibrium of bimolecular nature, considered to be random binding of acridine molecules to outside phosphate groups of DNA [6]. The observed dimerization is brought about by rearrangement of randomly bound acridine molecules, which may be regarded as one-dimensional random walk of acridine monomers in an electrostatic potential trough formed by the regular array of DNA phosphates [6].

Table 1: DNA Binding Constants of Acridine Derivatives

Compound ClassBinding Constant (M⁻¹)Hypochromism (%)Reference
3,6-bis(3-alkylguanidino)acridines1.25-5.26 × 10⁵17-42 [4]
3,6-bis[(alkylamino)ureido]acridines4.46-6.73 × 10⁴Not reported [5]
Acridine oligomers10⁴-10⁶Not reported [7]
Ethidium acridine heterodimer2 × 10⁸Not reported [8]

The thermal stability effects of acridine intercalation demonstrate significant enhancement of DNA melting temperatures. Acridine-4-carboxamide intercalators can increase the melting temperature of short oligodeoxynucleotide probes by almost 8°C for optimal combinations [9] [10]. The optimal thermal stabilization is achieved upon decoration of acridine with secondary carboxamide carrying sterically undemanding basic functions bound through two-carbon linkers [9]. These intercalators show substantially preferred interaction with double-stranded DNA compared to single-stranded DNA, with higher affinity toward guanine-cytosine-rich sequences compared to adenine-thymine-rich sequences [9] [10].

The selectivity of acridine intercalation varies with base sequence composition and structural factors. Acridine derivatives demonstrate preferential binding to alternating base steps, particularly at terminal base steps due to greater conformational freedom compared to internal base steps [11]. Studies on acridine-modified oligonucleotides reveal that intercalation manner depends on linker length and base sequence, with microenvironment around the acridine ring influenced by these factors [12]. The fluorescence quantum yields of acridine intercalation complexes do not necessarily correlate with thermal stability of the overall DNA structure, as fluorescence intensity depends on the microenvironment around the acridine ring rather than global DNA stability [12].

Topoisomerase Inhibition Mechanisms in Cancer Cell Lines

Topoisomerase enzymes represent critical molecular targets for acridine-based compounds in cancer therapy, with 3,6-Bis(propylamino)acridine demonstrating significant inhibitory activity against both topoisomerase I and topoisomerase II [13] [14] [15]. These enzymes are essential for DNA replication, transcription, and chromosomal segregation, making them attractive targets for anticancer drug development [13].

The mechanism of topoisomerase II inhibition by acridine derivatives involves multiple distinct pathways. Acridine compounds can function as either catalytic inhibitors or topoisomerase poisons, with the specific mechanism dependent on structural features and binding characteristics [13] [16]. Catalytic inhibitors prevent the normal enzymatic function without stabilizing DNA-topoisomerase cleavage complexes, while topoisomerase poisons trap the enzyme in a cleavage complex, leading to DNA strand breaks [13] [16].

Molecular docking studies reveal that effective topoisomerase II inhibition by acridine derivatives requires interactions with both the enzyme and DNA components [14]. The binding site analysis shows that hydrophobic interactions with nucleotide bases are essential for docking, with all active compounds demonstrating interactions with specific DNA bases such as guanine-13 on DNA fragments [14]. Inhibitory compounds display polar hydrogen bond interactions with arginine-487 residue, consistent with reference topoisomerase inhibitors, at distances ranging from 2.4 Å to 3.0 Å [14].

The structure-activity relationships for topoisomerase II inhibition demonstrate that specific structural features are critical for activity. Compounds lacking substitution on acridine cores, as well as those with sterically hindered substituents in the para position of phenyl rings, show no inhibitory profile against topoisomerase II [14]. Conversely, compounds with appropriate substitution patterns, such as dibenzyloxy and diphenethyl derivatives, demonstrate significant inhibition percentages of 74-79% at 100 μM concentrations [14].

Table 2: Topoisomerase II Inhibition by Acridine Derivatives

CompoundInhibition (%)Structural FeaturesIC₅₀ (μM)Reference
DL-0177Acridine-thiosemicarbazoneNot reported [14]
DL-0774Acridine-thiosemicarbazoneNot reported [14]
DL-0879Dibenzyloxy derivativeNot reported [14]
3,9-disubstituted acridinesVariable9-aminoacridine derivativesNot reported [15]
9-aminoacridine seriesVariablePancreatic cancer active8.15-42.09 [17] [16]

The binding pocket analysis for topoisomerase II reveals that drug-binding sites consist of 14 amino acids (7 from each protomer) from helices α2 and α3, and the C-terminal portion of the ATP-lid [18]. The drug-binding pocket exhibits conformational flexibility, with substantial repositioning of drug-contacting residues located on the DNA minor groove side upon binding of various drugs [19]. This structural adaptability explains how structurally distinct acridine derivatives can be accommodated within the protein-DNA interface [19].

The catalytic inhibition mechanism employed by novel acridine-based compounds differs significantly from conventional topoisomerase poisons [16]. These compounds intercalate into DNA in a manner that alters the apparent topology of the DNA substrate, thereby inhibiting the catalytic activity of topoisomerase II without generating DNA strand breaks [16]. DNA strand passage assays demonstrate that acridine-based compounds inhibit the catalytic activity of human topoisomerase II but do not stimulate the formation of covalent topoisomerase II-DNA complexes [16].

Topoisomerase I inhibition by acridine derivatives represents an additional mechanism of action distinct from topoisomerase II targeting [15] [20]. Pyridoacridine AK37 demonstrates the ability to stabilize DNA-topoisomerase I cleavable complexes but not DNA-topoisomerase II cleavable complexes, representing the first reported pyridoacridine with topoisomerase I-specific activity [20]. Structure-activity relationships reveal that this activity is lost when additional ring systems are added but is maintained when specific rings are removed [20].

The cellular consequences of topoisomerase inhibition by acridine derivatives include cell cycle arrest and apoptosis induction [17] [16]. Treatment of pancreatic cancer cell lines with acridine-based topoisomerase inhibitors results in guanosine-1/synthesis phase arrest, followed by apoptosis and programmed cell death [17]. The compounds demonstrate antiproliferative activity with half-maximal effective concentrations ranging from 8.15 to 42.09 μM across different non-small cell lung cancer cell lines [21].

Molecular dynamics simulations provide insights into the stability and conformational dynamics of acridine derivatives when complexed with topoisomerases [22]. Root mean square deviation, root mean square fluctuation, radius of gyration, and solvent accessible surface area analyses demonstrate stable binding interactions, while molecular mechanics Poisson-Boltzmann surface area calculations quantify binding energies [23] [22]. These computational approaches validate experimental findings and provide mechanistic insights into topoisomerase-acridine interactions.

The selectivity between topoisomerase I and II inhibition depends on specific structural features of acridine derivatives [15]. Molecular docking simulations suggest different interaction modes for acridines with topoisomerase I versus topoisomerase IIα, with strong correlations identified between lipophilicity of derivatives and their ability to stabilize intercalation complexes [15]. The relationship between cytostatic activity and binding constants, lipophilicity, and thermodynamic parameters provides guidance for optimizing topoisomerase selectivity [15].

Antimicrobial Action Through Microbial Enzyme Disruption

The antimicrobial activity of 3,6-Bis(propylamino)acridine and related acridine derivatives operates through multiple mechanisms involving disruption of essential microbial enzymes and cellular processes [24] [25] [26]. These compounds demonstrate broad-spectrum antimicrobial activity against gram-positive bacteria, gram-negative bacteria, and fungi through distinct but complementary mechanisms of action [24] [26].

The primary antimicrobial mechanism involves DNA intercalation leading to disruption of DNA synthesis and repair processes in microbial cells [27] [28]. Proflavine, a structurally related diaminoacridine compound, disrupts DNA synthesis and causes high levels of mutation in copied DNA strands through intercalation, effectively preventing bacterial reproduction and exhibiting bacteriostatic effects [27]. This mechanism represents a fundamental disruption of genetic processes essential for microbial survival and proliferation.

Branched peptide acridine conjugates demonstrate potent antimicrobial activity with minimal inhibitory concentrations as low as 1-2 μg/mL against Staphylococcus aureus, Candida albicans, and Escherichia coli [24] [26]. Structure-activity relationship studies reveal that the acridine functional group serves as the driving force for potent inhibition observed against bacteria [24] [26]. The amphipathic character of these compounds, combining cationic lysine moieties with hydrophobic acridine scaffolds, enables selective targeting of negatively charged bacterial membranes containing lipopolysaccharides and teichoic acids [24].

Table 3: Antimicrobial Activity of Acridine Derivatives

OrganismCompound TypeMIC (μg/mL)MechanismReference
Staphylococcus aureusAcridine-peptide conjugates1-2DNA intercalation/membrane [24] [26]
Escherichia coliAcridine-peptide conjugates1-2DNA intercalation/membrane [24] [26]
Candida albicansAcridine derivatives1-2Multiple mechanisms [24] [25] [26]
MRSA strain 43300Branched peptides2-62.5Acridine-dependent [24]
Aspergillus nigerAcridine derivativesVariableAcridine scaffold-dependent [25] [28]

The antifungal mechanisms of acridine derivatives involve disruption of fungal cellular processes through multiple pathways [25] [28]. Acriflavine, an antiseptic acridine derivative, demonstrates effectiveness against parasitic infections and fungal cells through induction of apoptosis and necrosis [28]. In Candida utilis, acriflavine at concentrations of 30-180 μM causes alterations in fungal cell respiratory control ratio and decreases in cytochrome content [28]. Microscopic evaluation reveals that apoptotic cells exhibit chromatin condensation and cytoplasmic lysis, while necrotic cells show absence of distinctive intracellular organelles [28].

The mechanism of acridine-induced fungal cell death involves mitochondrial dysfunction and membrane permeabilization [28]. Apoptotic death is mediated by changes in mitochondrial permeability and cytochrome c release, or by plasma membrane death receptor activation [28]. The compound causes efflux of protons to the cytosol and cytoplasmic acidification, leading to electrochemical gradient disturbance, decreased adenosine triphosphate synthesis, and eventual cytolysis [28].

Acridine derivatives demonstrate significant activity against biofilm formation, representing an important mechanism for combating persistent microbial infections [24] [25] [26]. Compounds significantly inhibit growth of Candida albicans in suspension and prevent biofilm formation at concentrations similar to or lower than minimal inhibitory concentrations [24] [26]. The ability to penetrate and disrupt established biofilms represents a critical advantage over conventional antimicrobial agents that often fail against biofilm-associated infections.

The selectivity of acridine antimicrobial action involves preferential targeting of microbial cells over mammalian cells through multiple mechanisms [24] [26]. Acridine-peptide conjugates demonstrate nonhemolytic properties and show no toxicity to mammalian cells even at concentrations 10 times higher than minimal inhibitory concentrations [24] [26]. This selectivity results from differences in membrane composition, with bacterial membranes containing higher concentrations of negatively charged phospholipids that interact more strongly with cationic acridine derivatives.

The interaction with microbial membranes represents an additional antimicrobial mechanism distinct from DNA intercalation [25] [28]. However, studies on acridine-peptide conjugates reveal that removal of acridine moieties does not affect strong antifungal activity against Candida albicans, suggesting that membrane disruption is not the primary mechanism for all fungal targets [28]. Conversely, moderate inhibition against Aspergillus niger is related to the presence of acridine scaffold, as its removal leads to loss of activity [28].

Efflux pump modulation represents another important mechanism of acridine antimicrobial action [28]. Acridone derivatives influence rhodamine 6G influx and efflux in Candida albicans, with molecular docking investigations revealing that introduction of carboxyl or chloride substituents enhances interactions with membrane transporter components [28]. Specific compounds decrease efflux of rhodamine 6G from Candida cells through inhibition of major Candida protein transporters, including Cdr1p and Cdr2p [28]. This mechanism is particularly important for overcoming multidrug resistance in pathogenic fungi.

The antimicrobial spectrum of acridine derivatives extends beyond bacterial and fungal targets to include activity against mycobacteria and parasites [24]. While Mycobacterium smegmatis and Aspergillus niger appear least sensitive to branched peptide acridines, these compounds demonstrate activity across diverse microbial species [24]. The broad spectrum activity results from the fundamental mechanism of DNA intercalation, which is universally disruptive to microbial cellular processes regardless of specific taxonomic classification.

Enzyme-specific disruption mechanisms involve interaction with essential microbial enzymes beyond DNA synthesis machinery [25] [28]. Acridine derivatives interfere with respiratory chain components, particularly cytochrome systems, leading to disruption of cellular energy production [28]. The compounds also affect cellular transport systems and membrane-associated enzymatic processes critical for microbial survival and growth.

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

293.189197746 g/mol

Monoisotopic Mass

293.189197746 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-11-2024

Explore Compound Types